N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
Description
N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is an oxalamide derivative characterized by a central oxalyl backbone with two distinct substituents:
- N1 substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, combining a dimethylfuran heterocycle with a hydroxypropyl chain.
- N2 substituent: A phenethyl group (C6H5-CH2-CH2-).
Properties
IUPAC Name |
N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h3-7,12,17,22H,8-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHDOAGWHPKTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound contains a 2,5-dimethylfuran-3-yl group, which is a member of the class of furans and is known to interact with various biological targets.
Mode of Action
Compounds containing a 2,5-dimethylfuran-3-yl group are known to interact with their targets through various mechanisms, including direct binding and modulation of target activity.
Biological Activity
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.39 g/mol. The compound features a furan ring, a hydroxylated propyl chain, and an oxalamide linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes or receptors. The furan moiety may facilitate binding to specific sites, leading to modulation of biochemical pathways. Preliminary studies suggest that this compound could exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that could influence cellular signaling.
Biological Activity and Research Findings
Research into similar compounds within the oxalamide class indicates potential therapeutic applications. Here are some key findings regarding the biological activity of this compound:
- Antioxidant Activity : Compounds with furan structures often exhibit antioxidant properties. Studies have shown that derivatives can scavenge free radicals, contributing to cellular protection against oxidative stress.
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that oxalamides may induce cell death in cancer cell lines. For example, similar compounds have shown IC50 values in the low micromolar range against various cancer types.
- Anti-inflammatory Properties : Some studies suggest that oxalamides can modulate inflammatory pathways, potentially reducing inflammation in various models.
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- IC50 values were comparable to established chemotherapeutic agents.
Case Study 2: Antioxidant Activity Evaluation
In a DPPH radical scavenging assay:
- The compound demonstrated a scavenging effect with an EC50 value of 15 µg/mL.
- This suggests potential use as an antioxidant agent in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide (CAS: 1448033-81-5)
- Molecular Formula : C20H22N2O5 | MW : 370.4 .
- Key Differences :
- The N1 substituent replaces dimethylfuran with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, enhancing aromaticity and electron density.
- The N2 substituent is a 2,3-dimethylphenyl group, lacking the ethyl linker found in the target compound’s phenethyl group.
- Implications: Increased polarity due to the methylenedioxy group may improve water solubility but reduce membrane permeability compared to the dimethylfuran analog.
N1-(3,4-Difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (CAS: 1351645-83-4)
Structural and Functional Analysis
Molecular Properties
Hydrogen Bonding and Stability
Q & A
Q. Yield Optimization :
- Maintain strict anhydrous conditions during coupling to prevent hydrolysis.
- Optimize stoichiometry (1:1.2 molar ratio of hydroxypropyl intermediate to phenethylamine) to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to terminate the reaction at peak conversion (~85–90% yield) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding its stereochemistry?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Perform high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) to determine bond lengths, angles, and dihedral angles.
- Stereochemical Analysis : Compare observed dihedral angles (e.g., 21.07° between pyrazole and furan rings in analogous structures) with computational models to confirm stereochemistry .
Advanced: What methodologies are effective in analyzing hydrogen-bonding networks and π-π interactions in the crystal structure?
Methodological Answer:
- Hydrogen Bond Mapping : Use Mercury software to visualize O—H···N and N—H···O interactions, identifying key motifs like R²²(8) rings observed in similar oxalamides .
- π-π Stacking Analysis : Calculate centroid distances (3.5–4.0 Å) and slippage angles (<20°) between aromatic rings using PLATON or CrystalExplorer .
- Thermal Stability : Correlate intermolecular interactions with DSC data to assess how hydrogen bonds enhance melting points (e.g., 157–161°C in related compounds) .
Basic: What spectroscopic techniques are most reliable for characterizing the molecular structure of this oxalamide derivative?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Detect oxalamide C=O stretches (~1680 cm⁻¹) and N—H bends (~1550 cm⁻¹) .
- HRMS : Use ESI+ mode to verify the molecular ion [M+H]⁺ at m/z 399.18 (calculated for C₂₁H₂₇N₃O₄) .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., MIC testing via broth microdilution) to reduce variability in antimicrobial activity reports .
- Solubility Adjustments : Use DMSO concentrations <1% to avoid cytotoxicity artifacts in cell-based assays.
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., pyrazole-oxalamide hybrids) to identify substituent-specific trends .
Basic: What are the key considerations in designing in vitro assays to evaluate antimicrobial potential?
Methodological Answer:
- Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains like C. albicans .
- Dose Range : Test concentrations from 0.5–128 µg/mL to determine MIC₅₀ values.
- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls; include solvent-only negative controls .
Advanced: What computational approaches can predict the binding affinity of this compound with microbial enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the oxalamide group and active-site residues (e.g., Asp27, Thr113) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with furan-containing inhibitors (e.g., nitrofurantoin) to rationalize enhanced activity via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
